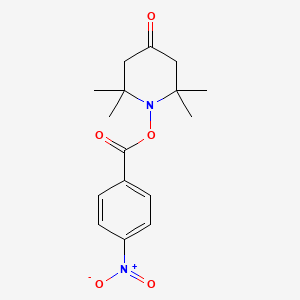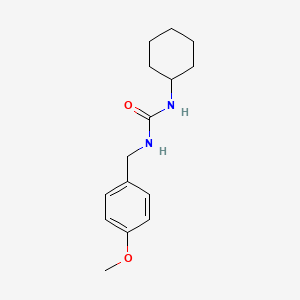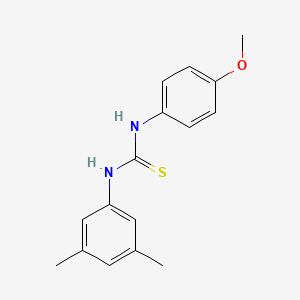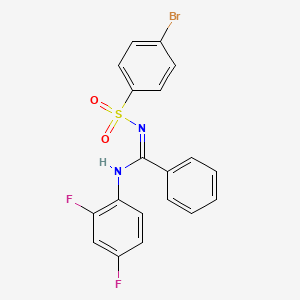
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of nitroxides. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a nitrobenzoate ester group. This compound is known for its stability and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate typically involves the oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This method yields the desired compound in good quantities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as sublimation, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxoammonium ions.
Reduction: It can be reduced to hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxoammonium ions.
Reduction: Formation of hydroxylamines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stable free radical in various organic synthesis reactions.
Biology: Employed in the study of oxidative stress and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative damage in biological systems.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of certain polymers
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate involves its ability to act as a stable free radical. It can capture other radicals, thereby preventing radical-induced damage. This compound can also undergo redox cycling, where it alternates between its oxidized and reduced forms, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but lacks the nitrobenzoate ester group.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains an acetamido group instead of a nitrobenzoate ester.
Uniqueness
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate is unique due to its nitrobenzoate ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)9-13(19)10-16(3,4)18(15)23-14(20)11-5-7-12(8-6-11)17(21)22/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQVSRBNFNAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline](/img/structure/B5723010.png)
![1-[4-(Azepan-1-YL)-6-[(2E)-2-[(7-nitro-2H-1,3-benzodioxol-5-YL)methylidene]hydrazin-1-YL]pyrimidin-2-YL]azepane](/img/structure/B5723020.png)
![N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5723027.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
![6-chloro-5-methyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5723077.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)

![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
